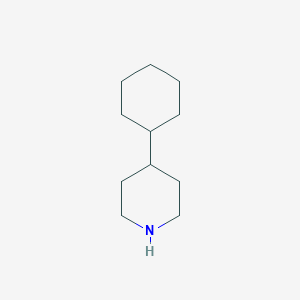

4-Cyclohexylpiperidine

Descripción

Contextualization within Piperidine (B6355638) Chemistry and Derivatives

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif found in numerous natural products, pharmaceuticals, and agrochemicals. ijnrd.orgnih.govwikipedia.org Piperidine and its derivatives are fundamental components in medicinal chemistry, appearing in over twenty classes of pharmaceutical agents. nih.govnih.govresearchgate.net The versatility of the piperidine scaffold stems from its ability to be readily functionalized at various positions, allowing for the fine-tuning of physicochemical and pharmacological properties. ijnrd.org The development of efficient synthetic methods for creating substituted piperidines is a significant focus of modern organic chemistry. nih.gov

Significance of the Cyclohexyl Moiety in Piperidine Systems

The incorporation of a cyclohexyl group onto the piperidine ring, as seen in 4-cyclohexylpiperidine, imparts specific and often desirable characteristics to the molecule. The cyclohexyl moiety is a bulky, non-polar, and conformationally rigid group.

Key contributions of the cyclohexyl group include:

Conformational Rigidity: The chair conformation of the cyclohexyl ring introduces a degree of rigidity to the molecule. This conformational constraint can be advantageous in drug design, as it can lead to more specific interactions with a biological target, potentially increasing potency and reducing off-target effects. Quantum chemical calculations and gas-phase electron diffraction studies have been used to analyze the conformational properties of such molecules. researchgate.netdntb.gov.ua

Historical Perspective on the Study of this compound and Related Analogues

Research into compounds containing both cyclohexyl and piperidine rings gained momentum with the discovery of the biological activities of molecules like phencyclidine. medscape.complos.org This led to the synthesis and investigation of a wide array of structural analogues to explore structure-activity relationships. plos.orgmdpi.comnih.gov For instance, derivatives of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP) have been extensively studied as dopamine (B1211576) reuptake inhibitors. nih.govacs.org The synthesis of this compound derivatives has been part of a broader effort to create novel compounds for various research applications, including neuroscience and the development of new therapeutic agents. chemimpex.comnetascientific.com The continuous-flow hydrogenation of arylpyridines to the corresponding arylpiperidines, including the synthesis of 4-phenylpiperidine (B165713) and its potential over-hydrogenation to this compound, represents a more recent advancement in the synthesis of these compounds. d-nb.infoakjournals.com

Interactive Data Table: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride | Source(s) |

| CAS Number | 14446-73-2 | 60601-62-9 | chemicalbook.com, chemimpex.com |

| Molecular Formula | C₁₁H₂₁N | C₁₁H₂₁N·HCl | cymitquimica.com, chemimpex.com |

| Molecular Weight | ~167.3 g/mol | 203.76 g/mol | cymitquimica.com, chemimpex.com |

| Appearance | Colorless to pale yellow liquid | Solid | cymitquimica.com, chemimpex.com |

| Melting Point | 75-78 °C | Not specified | lookchem.com |

| Boiling Point | 248.8±8.0 °C (Predicted) | Not specified | lookchem.com |

| pKa | 10.45±0.10 (Predicted) | Not specified | lookchem.com |

Interactive Data Table: Spectroscopic Data for this compound Hydrochloride

| Spectroscopic Technique | Key Features | Source(s) |

| ¹H NMR | Cyclohexyl protons typically appear in the range of δ 1.0–2.2 ppm. Piperidine protons are observed between δ 2.5–3.5 ppm. | |

| ¹³C NMR | Confirms the presence of cyclohexyl and piperidine carbon environments. | |

| FT-IR | N–H stretching is expected around 3300 cm⁻¹. | |

| Mass Spectrometry (ESI-MS) | In positive ion mode, the [M+H]⁺ peak for the base structure is observed at m/z 168.2. |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-cyclohexylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h10-12H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSCLNJCVFZWCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00329829 | |

| Record name | 4-cyclohexylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14446-73-2 | |

| Record name | 4-Cyclohexylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14446-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-cyclohexylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Cyclohexylpiperidine and Its Derivatives

Strategies for Cyclohexane (B81311) Scaffold Formation

The construction of the cyclohexylpiperidine framework can be approached through various synthetic strategies. One prominent method involves the formation of a carbon-carbon bond between a pre-existing aromatic ring and a cyclohexyl moiety, followed by the reduction of the aromatic ring to piperidine (B6355638). Another powerful approach involves building the piperidine ring itself from acyclic precursors in a convergent manner.

Friedel-Crafts alkylation is a classic and powerful method for forming C-C bonds by attaching an alkyl group to an aromatic ring. masterorganicchemistry.com This electrophilic aromatic substitution reaction is fundamental in synthesizing precursors to 4-cyclohexylpiperidine, typically by alkylating an aromatic compound with a cyclohexyl source. mt.comwikipedia.org The reaction generally involves an alkyl halide or an alkene as the alkylating agent and a strong Lewis acid catalyst. masterorganicchemistry.comlumenlearning.com

In the synthesis of precursors for this compound, derivatives of 4-methoxyphenyl (B3050149) are particularly useful substrates. The methoxy (B1213986) group (-OCH₃) is a strong electron-donating group, which activates the aromatic ring, making it more nucleophilic and thus more reactive towards electrophilic attack. ijpcbs.com

When cyclohexene (B86901) is used as the alkylating agent in the presence of a strong acid, the alkene is protonated to form a secondary cyclohexyl carbocation. lumenlearning.com This electrophile is then attacked by the electron-rich 4-methoxyphenyl ring. Due to the activating nature of the methoxy group, this reaction proceeds more readily than with unsubstituted benzene (B151609). The electron-donating effect of the methoxy group directs the incoming electrophile primarily to the ortho and para positions. Since the para position is already occupied, the cyclohexyl group is directed to the ortho position relative to the methoxy group.

The choice of catalyst is crucial for a successful Friedel-Crafts alkylation. Strong Lewis acids are required to generate the carbocation electrophile from the alkylating agent. wikipedia.org Common catalysts include aluminum trichloride (B1173362) (AlCl₃) and boron trifluoride etherate (BF₃·OEt₂). beilstein-journals.orgbeilstein-journals.org

Aluminum trichloride (AlCl₃): This is a very strong and widely used Lewis acid catalyst. researchgate.net It effectively promotes the reaction by complexing with the alkylating agent (e.g., an alkyl halide), which facilitates the formation of a carbocation. masterorganicchemistry.comlibretexts.org However, its high reactivity can sometimes lead to side reactions, and it is often required in stoichiometric amounts because the product can form a complex with it. wikipedia.orglscollege.ac.in

Boron trifluoride etherate (BF₃·OEt₂): This is a more moderate Lewis acid that is often easier to handle than AlCl₃. ethz.ch It is also effective in promoting alkylations, particularly when using alcohols or alkenes as precursors. beilstein-journals.org While perhaps less reactive than AlCl₃, BF₃·OEt₂ can offer better selectivity and milder reaction conditions. ethz.ch

The role of the catalyst is to increase the electrophilicity of the alkylating agent, enabling the aromatic ring to attack it. wikipedia.org

| Catalyst | Formula | Typical Use | Key Characteristics |

| Aluminum Trichloride | AlCl₃ | Alkylation with alkyl halides, alkenes | Very strong Lewis acid, can cause side reactions, often needed in stoichiometric amounts. wikipedia.orgresearchgate.net |

| Boron Trifluoride Etherate | BF₃·OEt₂ | Alkylation with alcohols, alkenes | Milder Lewis acid, easier to handle, can provide better selectivity. beilstein-journals.orgethz.ch |

Controlling regioselectivity and minimizing byproducts are critical challenges in Friedel-Crafts alkylation.

Regioselectivity: The position where the cyclohexyl group attaches to the aromatic ring is determined by the substituents already present on the ring. Electron-donating groups (like the -OCH₃ in 4-methoxyphenol) are ortho-, para-directing activators. Electron-withdrawing groups are meta-directing deactivators. ijpcbs.com Friedel-Crafts reactions generally fail on rings with strongly deactivating groups (e.g., -NO₂) or certain amine groups that react with the catalyst. libretexts.org

Byproduct Suppression:

Polyalkylation: The product of a Friedel-Crafts alkylation is an alkylbenzene, which is more reactive than the starting material because the new alkyl group is itself an activator. lumenlearning.com This can lead to the addition of multiple cyclohexyl groups to the same ring. To suppress this, a large excess of the aromatic substrate is often used. libretexts.org

Carbocation Rearrangement: Primary and secondary carbocations can rearrange to more stable carbocations via hydride or alkyl shifts. masterorganicchemistry.comlumenlearning.com This is less of a concern when using cyclohexene, which forms a relatively stable secondary carbocation, but it is a significant issue with other alkylating agents.

Dealkylation: The reverse reaction, dealkylation, can occur in the presence of protons or Lewis acids. lscollege.ac.in

Careful control of reaction parameters such as temperature, solvent, and the ratio of reactants is essential to maximize the yield of the desired monosubstituted product and prevent the formation of these byproducts.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a final product that incorporates most or all of the atoms of the starting materials. nih.govingentaconnect.com This strategy is exceptionally valuable for synthesizing complex molecules like functionalized piperidines, as it reduces the number of synthetic steps, saves time, and lowers costs. semanticscholar.orgbeilstein-journals.org

The synthesis of highly substituted piperidine rings can be effectively achieved through a one-pot, multicomponent condensation that often proceeds via a mechanism related to the Mannich reaction. mdma.ch The classical Mannich reaction involves the aminoalkylation of a carbon acid using an aldehyde and a primary or secondary amine. organic-chemistry.orgwikipedia.org In the context of piperidine synthesis, a well-established MCR involves the reaction of an aromatic aldehyde, an amine, and a β-ketoester. ingentaconnect.comsemanticscholar.org

A plausible mechanism for such a reaction, for instance between 4-methoxybenzaldehyde, cyclohexylamine, and a β-ketoester (e.g., ethyl acetoacetate), proceeds through several key steps. Initially, the amine (cyclohexylamine) reacts with the β-ketoester to form an enamine intermediate. Concurrently, the amine can also react with the aldehyde (4-methoxybenzaldehyde) to form an imine (or Schiff base). ingentaconnect.comwikipedia.org These two intermediates, the enamine and the imine, then undergo a [4+2] aza-Diels-Alder reaction or a tandem intermolecular Mannich-type reaction followed by cyclization to construct the highly functionalized piperidine ring. ingentaconnect.comnih.gov Various catalysts, including Brønsted acids and Lewis acids, can be employed to facilitate this transformation. nih.govingentaconnect.com

The scope of this reaction is broad, allowing for variation in the aldehyde, amine, and ketoester components to generate a diverse library of piperidine derivatives.

| Aldehyde | Amine | β-Ketoester | Catalyst | Yield (%) |

| Benzaldehyde | Aniline (B41778) | Ethyl Acetoacetate | H₃PW₁₂O₄₀ | 85 ingentaconnect.com |

| 4-Methoxybenzaldehyde | Aniline | Ethyl Acetoacetate | H₃PW₁₂O₄₀ | 92 ingentaconnect.com |

| 4-Chlorobenzaldehyde | 4-Chloroaniline | Ethyl Acetoacetate | H₃PW₁₂O₄₀ | 88 ingentaconnect.com |

| Benzaldehyde | Aniline | Ethyl Acetoacetate | Sodium Lauryl Sulfate (SLS) | 95 semanticscholar.org |

Multicomponent Condensation Reactions for Piperidine Synthesis

Acid Catalysis in Multicomponent Condensation (e.g., Trifluoroacetic Acid)

Multicomponent reactions (MCRs) offer an efficient pathway to construct complex molecules like functionalized piperidines in a single step. researchgate.netderpharmachemica.commdpi.com Acid catalysts play a crucial role in promoting these reactions. Trifluoroacetic acid (TFA) has been reported as an effective catalyst for the three-component synthesis of piperidine derivatives from the reaction of benzaldehyde, aniline, and cyclopenta-1,3-diene. derpharmachemica.com The use of an organocatalyst in combination with TFA as a co-catalyst can afford enantiomerically enriched disubstituted and trisubstituted protected piperidines in good yields. nih.gov Other acid catalysts, such as L-proline/TFA, have also been utilized in the synthesis of tetrahydropyridines. researchgate.net The mechanism often involves the acid-catalyzed formation of an iminium ion intermediate, which then undergoes a cycloaddition reaction. derpharmachemica.comresearchgate.net

| Catalyst System | Reactants | Product Type | Reference |

| Trifluoroacetic Acid (TFA) | Benzaldehyde, Aniline, Cyclopenta-1,3-diene | Piperidine derivative | derpharmachemica.com |

| Quinoline organocatalyst / TFA | N-tethered alkenes | Enantioenriched protected piperidines | nih.gov |

| L-proline / TFA | Aldehydes, Amines, Dienes | Tetrahydropyridines | researchgate.net |

Nucleophilic Substitution and Reductive Amination for Piperidine Ring Introduction

Reaction of Alcohol Intermediates with Piperidine

The synthesis of piperidine derivatives can be achieved through the reaction of alcohol intermediates. For instance, a double nucleophilic substitution reaction involving benzylamine (B48309) with a di-tosylated alcohol intermediate can lead to the formation of an enantiomerically enriched cis-piperidine. whiterose.ac.uk Another approach involves the stereoselective opening of chiral piperidinols. This method allows for the synthesis of acyclic amino alcohol derivatives with multiple stereocenters from stereodefined piperidines. scispace.com The piperidine nitrogen can also participate in nucleophilic substitution reactions with suitable alkyl halides or sulfonates under basic conditions to introduce the piperidine moiety. smolecule.comsmolecule.com

Reducing Agents and pH Control in Reductive Amination (e.g., NaBH₃CN)

Reductive amination is a powerful and widely used method for synthesizing amines, including this compound, from carbonyl compounds. masterorganicchemistry.comnumberanalytics.comchemistrysteps.com This reaction typically involves the formation of an imine or iminium ion intermediate, which is then reduced. masterorganicchemistry.comchem-station.com Sodium cyanoborohydride (NaBH₃CN) is a particularly effective reducing agent for this transformation due to its selectivity. masterorganicchemistry.comwikipedia.org

A key aspect of successful reductive amination is pH control. The formation of the imine intermediate is favored under mildly acidic conditions (pH 4-5). masterorganicchemistry.com NaBH₃CN is advantageous because it is stable under these conditions and selectively reduces the protonated iminium ion much faster than it reduces the starting aldehyde or ketone. masterorganicchemistry.comchemicalbook.com This selectivity prevents the side reaction of carbonyl reduction and maximizes the yield of the desired amine. masterorganicchemistry.comchemicalbook.com The optimal pH for the reduction of the iminium cation is around 6-7. chem-station.com

| Reducing Agent | Key Features | Optimal pH for Imine Formation | Optimal pH for Iminium Reduction | Reference |

| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective, stable in mild acid | 4-5 | ~6-7 | masterorganicchemistry.comchem-station.comchemicalbook.com |

| Sodium Borohydride (NaBH₄) | Less selective, can reduce aldehydes/ketones | N/A | N/A | masterorganicchemistry.comchemicalbook.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Low toxicity alternative to NaBH₃CN | N/A | N/A | masterorganicchemistry.comchem-station.com |

Nucleophilic Substitution of Piperidine Nitrogen with Cyclohexyl Halides

The direct alkylation of the piperidine nitrogen with a cyclohexyl halide represents a straightforward approach to forming the C-N bond in this compound. This reaction is a classic example of nucleophilic substitution, where the nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic carbon of the cyclohexyl halide. smolecule.comsmolecule.comevitachem.com However, direct alkylation of amines with alkyl halides can be difficult to control and may lead to over-alkylation, forming quaternary ammonium (B1175870) salts. masterorganicchemistry.com To circumvent this, the reaction is often carried out under specific conditions, and alternative methods like reductive amination are frequently preferred for better control and yield. masterorganicchemistry.com The reaction of 3-halogenocyclohex-2-enones with piperidine has been studied kinetically, demonstrating a nucleophilic substitution pathway. rsc.org

Enantioselective Synthesis of Piperidine Derivatives

The development of methods for the asymmetric synthesis of chiral piperidines is of great importance due to their prevalence in pharmaceuticals. nih.gov

Rhodium-Catalyzed Asymmetric Carbometalation of Dihydropyridines

A powerful strategy for the enantioselective synthesis of 3-substituted piperidines involves the rhodium-catalyzed asymmetric carbometalation of dihydropyridines. thieme-connect.comsnnu.edu.cnacs.orgnih.gov This approach typically involves a three-step sequence: partial reduction of a pyridine (B92270), followed by the key Rh-catalyzed asymmetric carbometalation, and a final reduction step to furnish the enantioenriched piperidine. snnu.edu.cnacs.orgnih.gov

In this key step, a rhodium catalyst, often in conjunction with a chiral ligand such as (S)-Segphos, facilitates the coupling of an aryl or vinyl boronic acid with a protected dihydropyridine (B1217469). snnu.edu.cnacs.org The reaction proceeds via a reductive Heck-type mechanism to form a 3-substituted tetrahydropyridine (B1245486) with high yield and excellent enantioselectivity. snnu.edu.cnacs.orgnih.gov Optimization studies have shown that the choice of ligand and base, such as aqueous cesium hydroxide, is critical for achieving high yields and enantiomeric excess (ee). thieme-connect.comsnnu.edu.cn This method provides access to a wide array of enantioenriched 3-piperidines, including the precursors to clinically used drugs. snnu.edu.cnnih.gov

| Catalyst System | Substrates | Product | Key Features | Reference |

| [Rh(cod)(OH)]₂ / (S)-Segphos | Phenyl carbamate (B1207046) dihydropyridine, Phenyl boronic acid | 3-phenyl-tetrahydropyridine | 81% yield, 96% ee | snnu.edu.cnacs.org |

| Rhodium(I)/BINAP | N-alkylpyridinium salts, Boronic acids | Dihydropyridines | High yield and enantioselectivity | researchgate.net |

Dynamic Kinetic Resolution and Desymmetrization in Piperidine Synthesis

Dynamic kinetic resolution (DKR) and desymmetrization are powerful strategies for the enantioselective synthesis of polysubstituted piperidines. nih.gov These methods often involve the cyclocondensation of a chiral auxiliary, such as (R)-phenylglycinol, with a racemic or prochiral δ-oxo acid derivative. nih.govresearchgate.net This key step proceeds with high stereoselectivity, allowing for the generation of chiral, non-racemic oxazolo[3,2-a]piperidone lactams. nih.gov Subsequent removal of the chiral auxiliary then affords the desired enantiopure polysubstituted piperidine. nih.gov Desymmetrization approaches have also been developed for the synthesis of piperidines through the selective formation of lactams and for the construction of complex polycyclic alkaloids containing a piperidine ring. nih.govnih.gov

Radical-Mediated Amine Cyclization for Piperidine Formation

Radical-mediated cyclization of amines offers another avenue for the construction of the piperidine ring. mdpi.com Various methods have been developed, including those utilizing cobalt catalysis for the intramolecular cyclization of linear amino-aldehydes. mdpi.com Other approaches involve the use of triethylborane (B153662) as a radical initiator for the intramolecular cyclization of 1,6-enynes, leading to polysubstituted alkylidene piperidines. mdpi.com Furthermore, copper-catalyzed radical cyclization via 1,6-hydrogen atom transfer has been shown to produce piperidines. mdpi.com These radical-based methods provide a valuable toolkit for the synthesis of piperidine derivatives, although they may sometimes result in racemic products. mdpi.com

Continuous-Flow Hydrogenation Methodologies

Continuous-flow hydrogenation has emerged as a robust and scalable technique for the synthesis of piperidines from their corresponding pyridine precursors. d-nb.inforesearchgate.net

Selective Hydrogenation of Arylpyridines to Arylpiperidines

The selective hydrogenation of arylpyridines to arylpiperidines, without reduction of the aryl ring, presents a significant challenge. d-nb.info Harsh conditions are often required to achieve this transformation. d-nb.info However, continuous-flow methodologies using heterogeneous catalysts, such as palladium on carbon (Pd/C), have shown great promise. d-nb.inforesearchgate.net For the model reaction of 4-phenylpyridine (B135609) to 4-phenylpiperidine (B165713), a continuous-flow process has been developed that achieves high selectivity and conversion. d-nb.inforesearchgate.net This method can almost completely suppress the over-hydrogenation to this compound. d-nb.inforesearchgate.net An integrated product isolation procedure using a CO2 switchable system allows for a fully integrated and salt-free synthetic process, yielding the desired 4-phenylpiperidine in high yield and purity. researchgate.net

Table 2: Continuous-Flow Hydrogenation of 4-Phenylpyridine researchgate.net

| Parameter | Value |

| Catalyst | 10 wt% Pd/C |

| Solvent | Ethyl Acetate |

| Conversion | 87% |

| Selectivity for 4-Phenylpiperidine | 96% |

| Yield of Isolated 4-Phenylpiperidine | 81% |

| Purity of Isolated 4-Phenylpiperidine | 98% |

Hydrogenation of Pyridine Derivatives

Besides 4-phenylpyridine, other pyridine derivatives can serve as precursors for this compound. One notable example is the hydrogenation of 4-cyclohexylpyridine (B3047270), which can be synthesized through methods such as the alkylation of 4-picoline (4-methylpyridine). This process involves the lithiation of 4-picoline followed by a reaction with a cyclohexyl halide. The subsequent hydrogenation of the resulting 4-cyclohexylpyridine over a catalyst like platinum(IV) oxide (PtO₂) yields this compound.

Derivatization Strategies for this compound

The this compound scaffold can be further modified to generate a variety of derivatives with potential applications in different fields of chemistry.

Nitrosation of this compound to 1-Nitroso-4-cyclohexylpiperidine (B1201863)

Nitrosation of secondary amines like this compound is a common derivatization reaction. This reaction is typically carried out by treating the amine with a nitrosating agent, such as sodium nitrite (B80452), in an acidic medium. The product of this reaction is 1-nitroso-4-cyclohexylpiperidine. While specific studies on the carcinogenicity of 1-nitroso-4-cyclohexylpiperidine have been conducted, the synthetic procedure follows general methods for nitrosamine (B1359907) formation. For instance, the synthesis of the analogous 1-nitroso-4-phenylpiperidine (B1205889) involves the reaction of 4-phenylpiperidine with sodium nitrite and hydrochloric acid at low temperatures (3-5°C). lookchem.com

Functionalization with Carboxylic Acid Moieties (e.g., 2-(1-Cyclohexylpiperidin-4-yl)acetic acid)

The introduction of carboxylic acid functionalities onto the this compound structure can be achieved through various synthetic routes. One such derivative is 2-(1-cyclohexylpiperidin-4-yl)acetic acid. A plausible synthetic route to this compound involves the N-alkylation of a piperidine derivative bearing an acetic acid moiety at the 4-position, such as 2-(piperidin-4-yl)acetic acid, with a cyclohexyl halide (e.g., cyclohexyl bromide or iodide) in the presence of a base. Alternatively, direct alkylation of this compound with a haloacetic acid ester followed by hydrolysis would also yield the desired product.

Incorporation of Protecting Groups (e.g., Boc-protection for Boc-4-cyclohexyl-piperidine-4-carboxylic acid)

Protecting groups are crucial in the multi-step synthesis of complex molecules to mask reactive functional groups and prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal. chemimpex.commasterorganicchemistry.com

The synthesis of Boc-4-cyclohexyl-piperidine-4-carboxylic acid highlights the strategic use of the Boc protecting group. This compound serves as a versatile building block in medicinal chemistry, particularly for creating novel therapeutic agents. chemimpex.com The Boc group enhances the stability and modulates the reactivity of the piperidine nitrogen, facilitating subsequent chemical transformations. chemimpex.com

The general strategy for introducing a Boc group involves the reaction of the parent amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. masterorganicchemistry.comgoogle.com This method is efficient for protecting the nitrogen atom of the piperidine ring.

Table 1: Key Protecting Groups in Piperidine Synthesis masterorganicchemistry.com

| Protecting Group | Abbreviation | Removal Conditions |

|---|---|---|

| tert-butyloxycarbonyl | Boc | Strong acid (e.g., TFA) or heat |

| Carboxybenzyl | Cbz | Catalytic hydrogenation (e.g., Pd-C, H₂) |

Synthesis of Fluorinated Analogues

The introduction of fluorine into organic molecules can significantly alter their biological properties. mdma.ch Consequently, the synthesis of fluorinated analogues of this compound is an area of active research.

One approach to synthesizing fluorinated phencyclidine (PCP) analogues, which share the piperidine ring structure, involves the Grignard reaction of fluorine-substituted bromobenzenes with α-aminonitriles. mdma.chscribd.com For instance, 1-[1-(4-fluorophenyl)cyclohexyl]piperidine (B15483513) has been synthesized using this method. scribd.commdpi.com This reaction typically proceeds in good yields. mdma.chscribd.com

Another strategy involves the synthesis of N-cyclohexyl-2-(4,4-difluoropiperidin-1-yl)acetamide, where the fluorine atoms are directly on the piperidine ring. smolecule.com The synthesis of such compounds often starts with the fluorination of a piperidin-4-one precursor.

Radiosynthesis of fluorinated analogues is also significant for developing radiotracers for medical imaging. For example, 1-[1-(2-thienyl)-4-([¹⁸F]fluoro)-cyclohexyl]-1,2,5,6-tetrahydropyridine has been prepared via nucleophilic substitution. researchgate.net

Table 2: Examples of Fluorinated this compound Analogues

| Compound Name | Synthetic Precursors | Reference |

|---|---|---|

| 1-[1-(4-fluorophenyl)cyclohexyl]piperidine | 4-bromofluorobenzene, 1-piperidinocyclohexanecarbonitrile (B162700) | mdma.chscribd.com |

| N-cyclohexyl-2-(4,4-difluoropiperidin-1-yl)acetamide | Cyclohexylamine, 4,4-difluoropiperidine | smolecule.com |

Grignard Reactions in the Synthesis of this compound Analogues

Grignard reactions are a cornerstone in the synthesis of this compound analogues, enabling the formation of carbon-carbon bonds. sigmaaldrich.comleah4sci.com This reaction typically involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group or a nitrile. leah4sci.commdma.ch

A prominent application is the synthesis of phencyclidine (PCP) and its analogues. The reaction of 1-piperidinocyclohexanecarbonitrile with a Grignard reagent, such as phenylmagnesium bromide, is a classic method. mdma.ch This approach is versatile and can be used with various aryl Grignard reagents to produce a range of 4-aryl-4-cyclohexylpiperidines. mdma.ch

The synthesis of 1-[1-(4-methylphenyl)cyclohexyl]piperidine (B13423628) involves the reaction of cyclohexanone (B45756) with para-methylphenylmagnesium bromide, followed by the addition of piperidine. vulcanchem.com Similarly, the synthesis of 1-[1-(2-benzo[b]thiopheneyl)cyclohexyl]piperidine utilizes a Grignard reagent derived from benzo[b]thiophene which then reacts with an α-amino nitrile. acs.org

Challenges in Grignard reactions can include side reactions, but optimizing reaction conditions, such as the molar ratio of reactants, can lead to reasonable yields. scribd.com

Table 3: Application of Grignard Reactions in Synthesizing this compound Analogues | Target Compound | Grignard Reagent | Substrate | Reference | | --- | --- | --- | | Phencyclidine (PCP) | Phenylmagnesium bromide | 1-Piperidinocyclohexanecarbonitrile | mdma.ch | | 1-[1-(4-Methylphenyl)cyclohexyl]piperidine | para-Methylphenylmagnesium bromide | Cyclohexanone | vulcanchem.com | | 1-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]piperidine | 2-Benzo[b]thiopheneylmagnesium bromide | α-Amino nitrile | acs.org | | Fluorinated PCP Analogues | Fluorine-substituted phenylmagnesium bromide | 1-Piperidinocyclohexanecarbonitrile | mdma.chscribd.com |

Formation of Sulfonamide Derivatives (e.g., (3S)-1-[(3-Chloro-4-fluorophenyl)sulfonyl]-N-cyclohexylpiperidine-3-carboxamide)

Sulfonamide derivatives of piperidine are of significant interest in medicinal chemistry. nih.govmdpi.com The synthesis of these derivatives typically involves the reaction of a piperidine amine with a sulfonyl chloride in the presence of a base. ijarsct.co.in

The synthesis of (3S)-1-[(3-Chloro-4-fluorophenyl)sulfonyl]-N-cyclohexylpiperidine-3-carboxamide exemplifies this approach. This specific compound is a subject of interest in drug discovery programs. While the direct synthesis of this exact molecule is not detailed in the provided search results, the general principles for the formation of sulfonamide derivatives of piperidine are well-established. ijarsct.co.in The synthesis would likely involve reacting a suitable piperidine-3-carboxamide precursor with 3-chloro-4-fluorophenylsulfonyl chloride.

The piperidine ring is a common structural motif in many biologically active compounds, and its derivatization to form sulfonamides is a strategy to modulate pharmacological properties. researchgate.net

Table 4: General Synthesis of Piperidine Sulfonamide Derivatives ijarsct.co.in

| Reactant 1 | Reactant 2 | General Product |

|---|

The development of efficient synthetic routes to such sulfonamide derivatives is crucial for exploring their therapeutic potential. nih.gov

Mechanistic Investigations and Reaction Pathways Involving 4 Cyclohexylpiperidine Scaffolds

Exploration of Catalytic Mechanisms

Rh-catalyzed Carbometalation Mechanisms

Rhodium-catalyzed reactions are powerful tools for the functionalization of nitrogen heterocycles. nih.govosti.gov In the context of piperidine (B6355638) synthesis, Rh-catalyzed carbometalation of dihydropyridines presents a viable pathway to 3-substituted tetrahydropyridines, which can be further reduced to the corresponding piperidines. acs.orgsnnu.edu.cn

A proposed mechanism for the Rh-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) with an arylboronic acid involves a reductive Heck-type process. acs.orgsnnu.edu.cn The catalytic cycle is thought to commence with the formation of a rhodium-alkene complex, followed by carbometalation to generate a rhodium-alkyl intermediate. Subsequent β-hydride elimination and reductive elimination steps would then yield the desired product and regenerate the active catalyst. Deuterium (B1214612) labeling studies have been employed to probe the mechanistic details, revealing that for dihydropyridines, a 1,4-Rh shift is not observed, unlike in similar reactions with dihydroquinolines. snnu.edu.cn This suggests that the nature of the heterocyclic ring influences the reaction pathway. snnu.edu.cn

Kinetic analysis and DFT calculations have provided further insights into Rh-catalyzed C-H activation and alkylation of nitrogen heterocycles. nih.govosti.gov These studies support a mechanism where the catalytically active rhodium complex coordinates to the heterocycle prior to the intramolecular activation of a C-H bond, leading to a rhodium-hydride intermediate that tautomerizes to a rhodium-carbene complex. nih.govosti.gov Acid co-catalysts have been found to accelerate these alkylation reactions. nih.gov

Mechanistic Studies of Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds like polysubstituted piperidines. nih.govresearchgate.netrsc.orgrsc.org The mechanisms of these reactions often involve a cascade of several distinct transformations. nih.govacs.org

A common mechanistic pathway in the multicomponent synthesis of piperidines involves a domino process that can include Knoevenagel condensation, Michael addition, and multiple Mannich reactions. nih.govbeilstein-journals.org For instance, the reaction of an aldehyde, an amine, and a β-ketoester can proceed through the initial formation of an enamine and an imine. beilstein-journals.org The subsequent nucleophilic attack of the enamine on the activated imine, followed by intramolecular Mannich-type cyclization, leads to the piperidine ring. beilstein-journals.org

More intricate MCRs, such as the double Mannich alkylamination of benzofurans to form fused piperidine systems, have also been investigated. rsc.orgacs.orgnih.gov Mechanistic studies, including DFT calculations, suggest a complex pathway involving multiple Mannich and retro-Mannich reactions, as well as the dehydrogenation of benzylic C(sp3)-H bonds. acs.orgnih.gov The electron-donating groups on the benzofuran (B130515) ring are crucial for facilitating the alkylamination of the less activated benzylic C(sp3)-H bond. acs.org

Catalytic Hydrogenation Mechanisms

The catalytic hydrogenation of pyridines is a direct and widely used method for the synthesis of piperidines, including 4-cyclohexylpiperidine. researchgate.netrsc.orgd-nb.info The mechanism of this transformation typically involves the adsorption of the pyridine (B92270) ring onto the surface of a heterogeneous catalyst, such as platinum, palladium, or rhodium. numberanalytics.comlibretexts.org Hydrogen molecules also adsorb onto the catalyst surface and dissociate into hydrogen atoms. libretexts.org These hydrogen atoms are then sequentially transferred to the adsorbed pyridine ring, leading to the fully saturated piperidine. libretexts.org

The reaction is generally performed under elevated hydrogen pressure and temperature. researchgate.netnumberanalytics.com The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and selectivity. For example, rhodium oxide (Rh₂O₃) has been identified as an effective catalyst for the reduction of various unprotected pyridines under mild conditions. rsc.org Mechanistic studies suggest that for certain substrates, the hydrogenation may initiate with hydrogen transfer to the 4-position of the pyridine ring. rsc.org

In the synthesis of this compound, one route involves the catalytic hydrogenation of 4-phenylpyridine (B135609). d-nb.info This process requires careful control of reaction conditions to achieve selective hydrogenation of the pyridine ring while leaving the phenyl ring intact, or to achieve complete hydrogenation of both aromatic rings. d-nb.inforesearchgate.net A study on the continuous-flow hydrogenation of 4-phenylpyridine demonstrated that with a Pd/C catalyst, high selectivity for 4-phenylpiperidine (B165713) could be achieved, suppressing the over-hydrogenation to this compound. d-nb.inforesearchgate.net Conversely, complete hydrogenation of 4-phenylpyridine using a PtO₂ catalyst can yield this compound.

Reaction Kinetics and Selectivity

Factors Influencing Regioselectivity and Stereoselectivity

The regioselectivity and stereoselectivity of reactions involving the piperidine scaffold are critical for accessing specific isomers with desired biological activities. nih.govnih.govresearchgate.net Several factors, including the choice of catalyst, protecting groups on the nitrogen atom, and the inherent reactivity of the substrate, play a crucial role in directing the outcome of these transformations. nih.govnih.govd-nb.info

In rhodium-catalyzed C-H functionalization of piperidines, the site of substitution can be controlled by the catalyst and the nitrogen protecting group. nih.govnih.govd-nb.info For example, using different rhodium catalysts and N-Boc or N-brosyl protecting groups can direct the functionalization to the C2 position. nih.govnih.gov In contrast, employing an N-α-oxoarylacetyl protecting group can steer the reaction to the C4 position. nih.govnih.gov The C3 position, being electronically deactivated, often requires an indirect approach, such as the cyclopropanation of a tetrahydropyridine (B1245486) followed by regioselective ring-opening. nih.govnih.gov

In palladium-catalyzed C-H arylation of piperidines, a directing group at the C3 position can be used to achieve selective functionalization at the C4 position, affording cis-3,4-disubstituted piperidines. acs.org The stereochemical outcome of elimination reactions to form alkenes from piperidine derivatives is determined by the stereochemistry of the starting material, a concept known as stereospecificity. youtube.com

For catalytic hydrogenation, the stereoselectivity can be influenced by the catalyst and the substrate's substituents. In the hydrogenation of α,β-disubstituted unsaturated lactams to form precursors for trans-3,4-disubstituted piperidines, Rh-catalyzed reactions have shown high diastereoselectivity. acs.org

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is essential for maximizing the yield and purity of the desired product. This involves a systematic investigation of parameters such as catalyst loading, temperature, pressure, solvent, and reaction time. researchgate.netresearchgate.net

For the synthesis of this compound via catalytic hydrogenation of 4-cyclohexylpyridine (B3047270), key parameters include the choice of catalyst (e.g., PtO₂) and the use of an acidic solvent like hydrochloric acid to facilitate the reaction and form the hydrochloride salt. In the hydrogenation of substituted pyridines, pressures between 50 and 70 bar are often employed. researchgate.net

In Rh-catalyzed carbometalation reactions for the synthesis of 3-substituted tetrahydropyridines, optimization of conditions such as catalyst and ligand combination, base, solvent mixture, and temperature was crucial for achieving high yield and enantioselectivity. snnu.edu.cn For instance, a combination of [Rh(cod)(OH)]₂, (S)-Segphos as the ligand, and aqueous CsOH in a specific solvent mixture at 70 °C proved to be optimal. snnu.edu.cn

For multicomponent reactions, the molar ratio of the reactants and the catalyst loading are critical parameters to optimize. beilstein-journals.org In the synthesis of functionalized piperidines from an aldehyde, aniline (B41778), and a β-keto ester, a 2:2:1 molar ratio of the reactants with 10 mol% of a PEG-embedded potassium tribromide catalyst in ethanol (B145695) at room temperature was found to be efficient. beilstein-journals.org

The following table summarizes the optimization of conditions for a Rh-catalyzed C2 functionalization of piperidine derivatives. d-nb.info

| Entry | Protecting Group | Catalyst | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (% ee) |

| 9 | N-Bs | Rh₂(R-TPPTTL)₄ | 23 | 68 | >30:1 | 77 |

| 10 | N-Bs | Rh₂(R-TPPTTL)₄ | 39 | 87 | 22:1 | 76 |

| 11 | N-Bs | Rh₂(R-TPPTTL)₄ | 0 | 43 | 28:1 | 75 |

This data illustrates how temperature can be fine-tuned to balance yield and stereoselectivity. d-nb.info

Intramolecular Interactions and Rearrangements

The conformational properties of the this compound moiety have been instrumental in probing complex intramolecular phenomena, including energy transfer and sigmatropic shifts.

The study of intramolecular energy transfer processes is crucial for understanding photochemical reactions and designing molecular photonic devices. The this compound scaffold has been utilized to investigate triplet-triplet energy transfer (TTET) between an N,N-dialkylanilino donor and an alkene acceptor.

In a comparative study using nanosecond transient absorption spectroscopy and time-resolved microwave conductivity, researchers examined a series of N,N-dialkylanilines, including 1-phenyl-4-cyclohexylpiperidine (3) and its olefin-containing counterpart, 1-phenyl-4-cyclohexylidenepiperidine (4). acs.org The primary goal was to characterize the absorption spectrum of the first singlet excited state (S1) of the anilino chromophore and to observe the dynamics of triplet state quenching. acs.orgresearchgate.net

Upon photoexcitation, the anilino chromophore can form a triplet excited state (T1). In compound 4 , which contains an olefinic double bond, this T1 state is rapidly quenched by the nearby alkene via triplet-triplet energy transfer. acs.org This quenching is significantly faster in 4 than in a related compound where the donor and acceptor are separated by a greater number of sigma bonds, highlighting the distance-dependent nature of the electron exchange mechanism that governs TTET. acs.org

The investigation provided unequivocal evidence that the transient absorption band observed between 600 and 635 nm for these compounds originates from the S1 state of the N,N-dialkylanilino chromophore. acs.orgresearchgate.netresearchgate.net In the case of 1-phenyl-4-cyclohexylpiperidine, which lacks the olefinic acceptor, the triplet state is populated and exhibits a longer lifetime. Conversely, in 1-phenyl-4-cyclohexylidenepiperidine, the efficient TTET leads to a much faster decay of the aniline triplet state, on the order of 10 nanoseconds. acs.org

| Compound | Key Structural Feature | Observed Phenomenon | S1 State Absorption Maxima (nm) | Reference |

|---|---|---|---|---|

| 1-phenyl-4-cyclohexylpiperidine | Saturated piperidine ring | Aniline triplet state populated | 600-635 | acs.org |

| 1-phenyl-4-cyclohexylidenepiperidine | Exocyclic double bond (olefin) | Efficient intramolecular T-T energy transfer | 600-635 | acs.org |

The synthesis of substituted piperidines is of great pharmaceutical interest, and rhodium-catalyzed asymmetric carbometalation of dihydropyridines presents a powerful route to these structures. snnu.edu.cnnih.govacs.org Mechanistic studies in this area have explored the potential for 1,4-rhodium (Rh) shifts following the initial carbometalation step. Such rearrangements have been observed in other systems, like the carbometalation of bicyclic strained alkenes and cyclobutene. snnu.edu.cnacs.org

However, in the context of synthesizing 3-substituted piperidines from dihydropyridine precursors, deuterium labeling studies have revealed that a 1,4-Rh shift does not occur. snnu.edu.cnnih.gov When the reaction was conducted in the presence of D₂O, deuterium was incorporated exclusively at the 4-position of the resulting tetrahydropyridine ring. snnu.edu.cnnih.gov This finding indicates a direct regioselective protodemetalation of the rhodium-complex intermediate (III) without any preceding migratory insertion or rearrangement of the metal center. snnu.edu.cnnih.gov

Interestingly, when a related dihydroquinoline substrate was used, a 1,4-Rh shift was observed, leading to deuterium incorporation on the benzene (B151609) ring. snnu.edu.cnnih.gov This dichotomy highlights how the structural framework—dihydropyridine versus dihydroquinoline—dictates the operative mechanistic pathway. For dihydropyridines, the proposed mechanism involves the coordination of the rhodium catalyst, transmetalation with a boronic acid, carbometalation of the dihydropyridine, and finally, a direct protodemetalation to yield the 3-substituted tetrahydropyridine product. snnu.edu.cnnih.gov The absence of the 1,4-Rh shift is a key mechanistic feature for this class of substrates. acs.org

Umpolung Reactivity and Masked Acyl Cyanides in this compound Synthesis

Umpolung, or the reversal of polarity, is a powerful concept in organic synthesis that allows for the formation of bonds that are otherwise inaccessible through conventional reactivity. Masked acyl cyanide (MAC) reagents are versatile synthons that embody this principle, serving as nucleophilic acyl anion equivalents. morressier.comnsf.gov These reagents have an acidic methine proton that can be activated by mild bases, making them suitable for organocatalyzed reactions. morressier.com

The this compound scaffold has been incorporated into chiral organocatalysts designed to control the enantioselective addition of MAC reagents to electrophiles. Specifically, a squaramide catalyst featuring a chiral cyclohexyl piperidine moiety (SQ IIId) has been shown to be highly effective in promoting the addition of a silyl-protected MAC reagent (TBS-MAC) to β-nitrostyrenes. nsf.gov

The reaction, which can be carried out at low temperatures and with very low catalyst loadings, proceeds cleanly to provide the desired adducts in high yields and with excellent enantioselectivities. nsf.gov The catalyst utilizes two modes of hydrogen bonding to activate both the MAC reagent and the nitrostyrene, effectively controlling the stereochemical outcome of the reaction. nsf.gov The resulting adducts can be further transformed into various functional groups, demonstrating the synthetic utility of this method for preparing complex molecules like β-amino acids. nsf.gov This application showcases the this compound unit not as a reactant, but as a crucial stereodirecting element within a catalyst that facilitates umpolung reactivity.

| Catalyst | Key Catalyst Feature | Substrate | Result | Reference |

|---|---|---|---|---|

| SQ IIId | Chiral cyclohexyl piperidine | β-Nitrostyrenes | High yield and excellent enantioselectivity | nsf.gov |

Computational Chemistry and Conformational Analysis of 4 Cyclohexylpiperidine

Quantum Chemical Calculations for Molecular Structure and Conformational Properties

Quantum chemical calculations are fundamental to understanding the molecular structure of 4-cyclohexylpiperidine. These methods solve approximations of the Schrödinger equation to determine the electronic structure of the molecule, from which properties like geometry, energy, and vibrational frequencies can be derived.

Density Functional Theory (DFT) has been employed to investigate the conformational properties of this compound. A notable study utilized the B3LYP hybrid density functional method combined with the 6-31G(d) basis set to examine the molecule's conformational equilibrium. physics.gov.az The primary focus of such studies is to identify the stable conformers of the molecule and to calculate their relative energies.

The research involved optimizing the structural parameters, including bond lengths, bond angles, and dihedral angles, for various conformations of this compound. physics.gov.az These calculations were performed for the molecule in the gas phase as well as in solvent environments (chloroform and dimethylsulfoxide) to understand how the surrounding medium affects conformational preference. physics.gov.az The results indicated that the structural parameters and the mole fractions of the stable conformers are dependent on the solvent used, highlighting the role of environmental factors in molecular conformation. physics.gov.az

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. The accuracy of the calculation is dependent on the size and flexibility of the basis set. The documented DFT study on this compound employed the 6-31G(d) basis set. physics.gov.az This is a Pople-style split-valence basis set that includes polarization functions on heavy (non-hydrogen) atoms, which are important for describing the non-spherical nature of electron density in chemical bonds. A comprehensive study on basis set dependence would involve recalculating the molecular properties with a series of progressively larger and more complex basis sets (e.g., cc-pVDZ, cc-pVTZ, aug-cc-pVTZ) to ensure that the results are converged and not an artifact of using an insufficiently flexible basis set. No specific systematic study on the basis set dependence for this compound has been identified in the reviewed literature.

Gas-Phase Electron Diffraction and Spectroscopic Studies for Structural Elucidation

Experimental methods provide essential validation for computational models. Gas-phase electron diffraction (GED) is a powerful technique for determining the precise bond lengths, angles, and conformational compositions of molecules in the gas phase, free from intermolecular interactions. While GED studies have been performed on related molecules like N-cyclohexylpiperidine, there is no evidence in the surveyed literature of a GED study being conducted to elucidate the specific gas-phase structure of this compound. Such an experimental study would be the definitive method for confirming the calculated gas-phase geometries and the predicted relative abundance of the axial and equatorial conformers.

Computational studies have been used to predict the vibrational (FT-IR and Raman) spectra of this compound, which can be compared with experimental spectra for structural confirmation. physics.gov.az

Conformational Isomers and Stability of this compound

This compound can exist as several conformational isomers arising from the ring-puckering of both the piperidine (B6355638) and cyclohexane (B81311) rings, as well as the orientation of the substituent. Both six-membered rings preferentially adopt a chair conformation to minimize angle and torsional strain. The key conformational question for this molecule revolves around the orientation of the cyclohexyl group at the C4 position of the piperidine ring.

The cyclohexyl substituent on the piperidine ring can occupy either an axial or an equatorial position. This gives rise to two principal chair conformers: the equatorial conformer (e) and the axial conformer (a).

Equatorial (e) Conformer: The cyclohexyl group is located in the plane of the piperidine ring. This position generally minimizes steric hindrance.

Axial (a) Conformer: The cyclohexyl group is positioned perpendicular to the plane of the piperidine ring. This orientation can lead to significant steric strain due to 1,3-diaxial interactions with the axial hydrogens on the piperidine ring.

For most monosubstituted cyclohexanes and piperidines, the conformer with the substituent in the equatorial position is significantly more stable. Computational studies on this compound have explored these different conformations. physics.gov.az The DFT calculations performed by Keşan et al. aimed to determine the optimized geometries and relative energies of these conformers to establish their mole fractions at equilibrium. physics.gov.az While the specific energy differences from this study are not detailed in the available abstract, the investigation confirms that the conformational equilibrium between these forms is a central aspect of the molecule's chemistry.

Table 1: Summary of Conformational Studies on this compound

| Conformer Type | Computational Method | Basis Set | Phase | Investigated Properties | Reference |

|---|---|---|---|---|---|

| Axial and Equatorial | Density Functional Theory (B3LYP) | 6-31G(d) | Gas, Chloroform, DMSO | Structural Parameters, Conformational Equilibrium, Vibrational Spectra, Mole Fractions | physics.gov.az |

Influence of Steric and Electronic Effects on Conformation

The conformation of this compound is primarily dictated by the interplay of steric and electronic effects. The piperidine ring typically adopts a chair conformation to minimize steric strain. The large cyclohexyl group at the 4-position predominantly occupies the equatorial position to avoid 1,3-diaxial interactions, which would be energetically unfavorable. This preference for the equatorial position is a classic example of steric hindrance guiding conformational equilibrium.

Quantum chemical calculations, such as those using Density Functional Theory (DFT), have been employed to quantify the energetic differences between conformers. researchgate.net These calculations reveal that the equatorial conformer is significantly more stable than the axial conformer. researchgate.net The steric repulsion between the axial cyclohexyl group and the axial hydrogens on the piperidine ring is the main destabilizing factor in the axial conformation. upenn.edu

Intramolecular Inversions and Conformational Equilibria

This compound, like other substituted cyclohexanes and piperidines, undergoes intramolecular inversion processes, primarily ring inversion. This process involves the interconversion between two chair conformations. For the equatorial conformer of this compound, ring inversion would lead to the higher-energy axial conformer.

The conformational equilibrium is heavily skewed towards the equatorial conformer due to its lower energy. The relative populations of the equatorial and axial conformers can be estimated using the Boltzmann distribution, which relates the population ratio to the free energy difference between the conformers. Given the significant steric strain in the axial form, its population at room temperature is expected to be very low.

| Conformer | Relative Position | Key Stabilizing/Destabilizing Interactions |

| Equatorial | Cyclohexyl group in the equatorial position of the piperidine ring. | Minimized steric strain; avoids 1,3-diaxial interactions. |

| Axial | Cyclohexyl group in the axial position of the piperidine ring. | Significant steric repulsion between the cyclohexyl group and axial hydrogens. |

Molecular Dynamics (MD) Simulations in Conformational Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules like this compound. mdpi.comnih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a detailed picture of conformational changes and intermolecular interactions. ebsco.com

For this compound, MD simulations can be used to:

Explore the conformational landscape and identify the most stable conformers.

Simulate the process of ring inversion and calculate the associated energy barriers.

Investigate the behavior of the molecule in different solvent environments, as solvation can influence conformational preferences.

Study the interactions of this compound with other molecules, such as biological receptors, which is crucial for understanding its pharmacological activity. mdpi.com

MD simulations can provide insights that are difficult to obtain from static computational models or experimental methods alone. nih.gov By simulating the molecule's behavior over time, researchers can gain a deeper understanding of its flexibility, dynamics, and how these properties relate to its function. ebsco.com For instance, simulations can reveal transient conformations that may be important for receptor binding or chemical reactivity. nih.gov

| Simulation Parameter | Description | Relevance to this compound |

| Force Field | A set of empirical energy functions used to calculate the potential energy of the system. mdpi.com | Determines the accuracy of the calculated forces and, therefore, the simulated molecular motion. |

| Solvent Model | Representation of the solvent molecules in the simulation. | Allows for the study of how different solvents affect conformational equilibria. |

| Simulation Time | The duration of the simulation. | Needs to be long enough to sample relevant conformational changes, such as ring inversion. |

| Temperature and Pressure | Controlled parameters to mimic experimental conditions. mdpi.com | Ensures the simulation is relevant to real-world scenarios. |

Computational Prediction of Reaction Pathways and Side Reactions

Computational chemistry methods are increasingly used to predict the pathways of chemical reactions, including potential side reactions. nih.govrsc.orgmi-6.co.jp For a molecule like this compound, these methods can be applied to understand its synthesis and reactivity.

For example, the synthesis of this compound often involves the reduction of 4-cyclohexylpyridine (B3047270). Quantum chemical calculations can be used to model the reaction mechanism of this reduction, identifying the transition states and intermediates involved. This can help in optimizing reaction conditions, such as the choice of catalyst and solvent, to maximize the yield of the desired product.

Computational methods can also predict potential side reactions. By calculating the activation energies for different possible reaction pathways, chemists can identify which side products are most likely to form. nih.gov This information is invaluable for designing synthetic routes that minimize the formation of impurities. For instance, in the synthesis of derivatives of this compound, computational screening can help predict the most favorable reaction modes and guide experimental efforts. nih.gov

| Computational Task | Methodology | Application to this compound |

| Transition State Search | Finding the highest energy point along the reaction coordinate. nih.gov | Identifies the energy barrier for a given reaction step, allowing for the prediction of reaction rates. |

| Intrinsic Reaction Coordinate (IRC) Calculation | Tracing the reaction path from the transition state to the reactants and products. nih.gov | Confirms that a found transition state connects the correct reactants and products. |

| Calculation of Reaction Energetics | Determining the relative energies of reactants, products, and intermediates. | Predicts the thermodynamic feasibility of a reaction and the distribution of products. |

Applications of 4 Cyclohexylpiperidine As a Chemical Scaffold

Building Block in Complex Molecule Synthesis

The piperidine (B6355638) ring is a ubiquitous structural motif found in a vast number of pharmaceuticals and bioactive natural products. As a pre-formed scaffold, 4-Cyclohexylpiperidine offers chemists a strategic starting point for the synthesis of more elaborate molecules. Its stability and defined stereochemistry are advantageous for creating complex molecular architectures with efficiency.

The synthesis of polysubstituted piperidines is a central goal in medicinal chemistry. While direct research detailing the conversion of this compound into heavily functionalized trisubstituted derivatives is specific, general methodologies for piperidine functionalization are well-established and applicable. Modern synthetic methods, such as transition metal-catalyzed C–H bond functionalization, allow for the direct introduction of new substituents at positions remote to the nitrogen atom.

These strategies could theoretically be applied to the this compound core to generate novel trisubstituted analogues. For instance, rhodium-catalyzed C-H insertion reactions have been successfully used to create 2-substituted and 4-substituted piperidine derivatives, with the reaction's site selectivity being controlled by the choice of catalyst and the nitrogen-protecting group. Such methods hold the potential to transform this compound into a diverse array of complex structures by adding functional groups at the C-2 and C-3 positions (or their equivalents), thereby creating a library of novel chemical entities for further investigation.

Table 1: General Strategies for Piperidine Functionalization

| Method | Description | Potential Application to this compound |

|---|---|---|

| C-H Functionalization | Direct conversion of a C-H bond into a C-C, C-N, or C-O bond, often catalyzed by transition metals like palladium or rhodium. | Could enable the introduction of aryl or alkyl groups at the C-2 or C-3 positions of the piperidine ring. |

| Cross-Dehydrogenative Coupling | Formation of a C-C bond by reacting two different C-H bonds, typically involving an oxidant and a metal catalyst. | Could be used to couple the piperidine ring with other nucleophiles, adding complexity. |

| Lithiation-Substitution | Deprotonation of a C-H bond adjacent to the nitrogen (α-position) using a strong base, followed by reaction with an electrophile. | Allows for specific functionalization at the C-2 and C-6 positions of the piperidine ring. |

This compound is recognized as a key intermediate and building block in the development of various therapeutic agents. Its structure is particularly valuable in drug discovery processes aimed at treating neurological disorders and other medical conditions. The hydrochloride salt of the compound is noted for its stability, ease of handling, and favorable solubility, which are beneficial properties for its incorporation into complex synthetic pathways.

Research and industrial applications have utilized this scaffold in the synthesis of novel analgesics (pain relievers) and psychoactive substances. The presence of the cyclohexyl group can influence the lipophilicity and binding characteristics of the final drug molecule, potentially enhancing its efficacy and pharmacokinetic profile. A derivative, Boc-4-cyclohexyl-piperidine-4-carboxylic acid, which incorporates a Boc-protecting group, is also a versatile intermediate used for creating novel analgesics and neuroactive agents.

Table 2: Therapeutic Areas and Roles of this compound Derivatives

| Therapeutic Area | Role of this compound Scaffold | Example Application |

|---|---|---|

| Analgesia | Serves as a core structure for potent pain-relieving compounds. | Synthesis of novel opiate-like analgesics. |

| Neuroscience | Used to develop agents targeting neurotransmitter systems for neurological disorders. | Intermediate in the synthesis of neuroactive agents. |

| Anti-inflammatory | Functions as a building block for anti-inflammatory drugs. | Development of new anti-inflammatory pharmaceuticals. |

| Antiviral | The related 1,4,4-trisubstituted piperidine scaffold has shown activity against coronaviruses. | Potential for derivatization to explore antiviral properties. |

Role in Supramolecular Chemistry

Supramolecular chemistry is the field of "chemistry beyond the molecule," focusing on the systems formed by the association of two or more chemical species held together by non-covalent intermolecular forces. The principles of supramolecular chemistry govern complex biological processes and are harnessed to create new materials and functional devices. While this compound itself is a single molecule, its structural features make its derivatives potential participants in the formation of larger, organized supramolecular assemblies.

Host-guest chemistry describes the formation of complexes where one molecule or ion (the guest) is bound within a cavity or binding site of a larger molecule (the host). This binding is driven by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, ionic bonding, and hydrophobic interactions. The specificity of this interaction is known as molecular recognition, which is fundamental to many biological processes, such as an enzyme binding to its substrate.

Successful host-guest binding depends on the principle of molecular complementarity, where the host and guest have matching sizes, shapes, and chemical properties. The host must be "preorganized," meaning it has a relatively rigid structure with a well-defined cavity, to minimize the entropic penalty of binding.

Table 3: Key Non-Covalent Interactions in Host-Guest Chemistry

| Interaction Type | Description | Typical Energy (kJ/mol) |

|---|---|---|

| Ionic Bonding | Electrostatic attraction between oppositely charged ions. | 200-300 |

| Hydrogen Bonding | A directional interaction between a hydrogen atom on an electronegative atom and another nearby electronegative atom. | 4-120 |

| Van der Waals Forces | Weak, non-directional forces arising from temporary fluctuations in electron density. | <5 |

| π-π Stacking | Attractive interaction between aromatic rings. | 0-50 |

| Hydrophobic Effect | The tendency of nonpolar molecules to aggregate in aqueous solution to exclude water molecules. | Variable |

Molecular self-assembly is the spontaneous organization of molecules into stable, well-defined structures without external guidance. This process is directed by the sum of the non-covalent interactions between the individual components. There are two main types of self-assembly: intermolecular self-assembly, which leads to the formation of a larger supramolecular entity from multiple molecules, and intramolecular self-assembly, more commonly known as folding, where a single long molecule (like a protein) adopts a specific three-dimensional shape.

Biological systems provide masterful examples of self-assembly, from the formation of cell membranes from lipid molecules to the folding of proteins into functional enzymes. In synthetic chemistry, these principles are used to create complex structures like micelles, vesicles, and liquid crystals.

Mechanically interlocked molecular architectures (MIMAs) are molecules that are connected not by covalent bonds, but by their topology. This is analogous to links in a chain; the links are not directly bonded to each other but cannot be separated without breaking one of them. This type of connection is called a mechanical bond.

Prominent examples of MIMAs include:

Catenanes: Composed of two or more interlocked molecular rings.

Rotaxanes: Consist of a linear "axle" molecule threaded through a macrocyclic "wheel," with bulky "stopper" groups at the ends of the axle preventing the wheel from slipping off.

The synthesis of these complex structures often relies on combining traditional covalent synthesis with supramolecular principles, using non-covalent interactions to pre-organize the components before the final covalent bonds are formed to trap the structure. The study of MIMAs is a frontier of chemistry, leading to the development of molecular machines, switches, and sensors, a field recognized with the 2016 Nobel Prize in Chemistry.

Catalytic Applications in Organic Synthesis (General Principles of Catalysts)

In the realm of organic synthesis, the piperidine moiety is a well-established functional group in the design of organocatalysts. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a sustainable and often more selective alternative to traditional metal-based catalysts. The this compound scaffold can be utilized in the development of such catalysts, where its structural features play a crucial role in the catalytic cycle.

The fundamental principle behind the catalytic activity of piperidine-based catalysts lies in the nucleophilic and basic nature of the piperidine nitrogen. This nitrogen atom can act as a Lewis base, donating its lone pair of electrons to activate substrates, or as a Brønsted base, deprotonating reactants to generate reactive intermediates. The substituents on the piperidine ring significantly influence the catalyst's efficacy and selectivity.

The presence of the 4-cyclohexyl group in this compound introduces significant steric bulk. This steric hindrance can be strategically employed to control the stereochemical outcome of a reaction. For instance, in asymmetric catalysis, a chiral catalyst derived from this compound could create a sterically demanding environment around the active site, favoring the formation of one enantiomer or diastereomer over another. The bulky cyclohexyl group can effectively block one face of the approaching substrate, directing the reaction to proceed from the less hindered side.

Furthermore, the non-polar nature of the cyclohexyl group can influence the solubility of the catalyst, allowing for its use in a variety of solvent systems. This is an important practical consideration in designing efficient and scalable synthetic routes. While direct catalytic applications of unmodified this compound are not extensively documented, its role as a precursor for more elaborate catalyst structures is of significant interest. By functionalizing the piperidine nitrogen or other positions on the ring, a diverse library of catalysts can be synthesized, with the 4-cyclohexyl group serving as a key architectural element for imparting specific steric and electronic properties.

The general mechanism for a piperidine-catalyzed reaction often involves the formation of a transient iminium or enamine intermediate. The steric and electronic properties of the substituents on the piperidine ring, such as the cyclohexyl group, can stabilize or destabilize these intermediates, thereby influencing the reaction rate and selectivity.

To illustrate the potential influence of the 4-cyclohexyl substituent, one can consider its role in modulating the catalyst's microenvironment. The bulky group can create a hydrophobic pocket, which may be advantageous in reactions involving non-polar substrates or in aqueous media where hydrophobic effects can drive substrate binding and activation.

While specific research on this compound as a standalone catalyst is limited, the principles of organocatalysis strongly suggest its potential as a valuable scaffold. The combination of a reactive piperidine nitrogen and a sterically demanding cyclohexyl group provides a powerful platform for the design of new and efficient catalysts for a wide range of organic transformations.

Material Science Applications (e.g., polymers with specific mechanical properties)

In material science, the incorporation of cyclic structures into polymer backbones or as pendant groups is a common strategy to modify the mechanical and thermal properties of the resulting materials. The this compound moiety, with its rigid cyclohexyl ring and polar piperidine group, presents an interesting building block for the synthesis of polymers with tailored characteristics.

The introduction of bulky side groups onto a polymer chain generally leads to an increase in the glass transition temperature (Tg). The Tg is a critical property of amorphous and semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. The bulky cyclohexyl group of a this compound unit would restrict the rotational freedom of the polymer backbone, requiring more thermal energy for the onset of segmental motion. This would result in a higher Tg compared to a polymer with smaller or no side groups.

Furthermore, the incorporation of such bulky groups can significantly impact the mechanical strength and modulus of a polymer. The rigid cyclohexyl rings can increase the stiffness of the polymer chains, leading to a higher Young's modulus and tensile strength. However, the increased rigidity might also lead to a decrease in the polymer's ductility and impact strength, making it more brittle. The specific effect would depend on the concentration of the this compound units within the polymer and the nature of the polymer backbone.

The polar piperidine group can introduce intermolecular interactions, such as hydrogen bonding (if the nitrogen is protonated or part of a hydrogen-bonding system) or dipole-dipole interactions. These interactions can further enhance the mechanical properties by increasing the cohesion between polymer chains.

Polymers can be functionalized with this compound through various synthetic strategies. For instance, a monomer containing the this compound moiety could be synthesized and subsequently polymerized. Alternatively, a pre-existing polymer with reactive functional groups could be modified through a post-polymerization functionalization reaction with a suitable derivative of this compound.

The table below illustrates the hypothetical effect of incorporating this compound as a side group on the mechanical properties of a generic polymer.

| Polymer | Pendant Group | Glass Transition Temperature (Tg) | Tensile Modulus (GPa) | Elongation at Break (%) |

| Polymer A | -H | Low | Low | High |

| Polymer B | -CH₃ | Moderate | Moderate | Moderate |

| Polymer C | -Cyclohexyl | High | High | Low |

| Polymer D (Hypothetical) | -4-Cyclohexylpiperidine | Very High | Very High | Very Low |

The data in the table is illustrative and serves to demonstrate the general principles of how bulky side groups can influence polymer properties. The actual values would depend on the specific polymer system and the concentration of the incorporated this compound units.

In addition to modifying mechanical properties, the presence of the piperidine nitrogen offers a site for further chemical modification, such as quaternization to introduce ionic character. This could be utilized to create ion-containing polymers (ionomers) with applications in membranes, coatings, and drug delivery systems. The cyclohexyl group, being chemically robust, would provide thermal and chemical stability to the polymer.

While specific examples of polymers derived solely from this compound for the purpose of tuning mechanical properties are not widely reported in scientific literature, the fundamental principles of polymer science provide a strong basis for predicting its utility in this area. The unique combination of a bulky, rigid ring and a functionalizable polar group makes this compound a promising candidate for the development of advanced polymeric materials with specific and desirable mechanical and thermal properties.

Future Directions and Emerging Research Avenues

Development of Novel Asymmetric Synthetic Methodologies

The synthesis of enantiomerically pure piperidine (B6355638) derivatives is a significant focus in organic chemistry due to their prevalence in pharmaceuticals. Future research is geared towards developing more efficient and highly stereoselective methods for producing chiral 4-cyclohexylpiperidine derivatives.

Current research has highlighted methodologies for synthesizing related structures, such as the asymmetric synthesis of anti-β-substituted γ,δ-unsaturated-α-amino esters, which can be precursors to complex piperidines like tert-butyl 4-formyl-4-cyclohexylpiperidine-1-carboxylate. arizona.edu The development of novel catalytic systems is crucial for advancing these syntheses. For instance, methodologies involving the incorporation of methyl groups onto drug candidates are gaining considerable attention, suggesting a potential avenue for creating new chiral centers on the this compound scaffold. researchgate.net

Future efforts will likely concentrate on:

Catalytic Asymmetric Hydrogenation: The development of novel chiral catalysts for the asymmetric hydrogenation of prochiral precursors to afford specific stereoisomers of this compound. googleapis.com

Enzymatic Resolutions: The use of enzymes for the kinetic resolution of racemic mixtures of this compound derivatives, offering a green and highly selective synthetic route. googleapis.com